2,6-Diamino-9-(2'-deoxy-2'-fluoro-beta-d-arabinofuranosyl)purine

Enzyme inhibition Nucleoside 2-deoxyribosyltransferase Mechanism-based inactivation

Researchers requiring enhanced antisense target affinity or transition-state analogue trapping often face supply inconsistency for specialized FANA monomers. This compound solves those challenges. - Provides a +1.5-3.0 °C duplex Tm increase per DAP substitution versus FANA-adenine, enabling shorter, cost-effective oligos. - Forms a covalent active-site adduct (Kd 140 µM, <5% reactivation over one week), ideal for long-duration enzymology studies. - Available as free nucleoside, 5'-O-CE-phosphoramidite (≥98% coupling efficiency), and 5'-triphosphate for chemical or enzymatic synthesis workflows.

Molecular Formula C10H13FN6O3
Molecular Weight 284.25 g/mol
Cat. No. B12101604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-9-(2'-deoxy-2'-fluoro-beta-d-arabinofuranosyl)purine
Molecular FormulaC10H13FN6O3
Molecular Weight284.25 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N
InChIInChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)
InChIKeyMHWHYOFBOWTAHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FANA-DAP Procurement Guide and Comparator Overview


2,6-Diamino-9-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)purine (CAS 103884‑97‑5; also designated FANA‑DAP or dFDAP) is a doubly modified purine nucleoside analogue that combines the 2,6‑diaminopurine (DAP) heterocycle with a 2′-deoxy‑2′‑fluoro‑β‑D‑arabinofuranosyl sugar [1][2]. It belongs to the 2′-fluoroarabinonucleic acid (FANA) family of third‑generation antisense/oligonucleotide building blocks and is structurally related to the clinically validated anticancer nucleosides fludarabine (2‑F‑ara‑A) and clofarabine (2‑Cl‑2′‑F‑ara‑A). The compound is most frequently procured either as a free nucleoside for enzymology and antiviral studies or as a 5′‑O‑CE‑phosphoramidite for incorporation into synthetic FANA oligonucleotides [3].

2,6-diaminopurine FANA building block for antisense/aptamer oligonucleotide synthesis
Available as CE-phosphoramidite (solid-phase synthesis) or free nucleoside (enzymology studies)
Structurally related to fludarabine/clofarabine; enables enzyme inhibition and nucleoside analog research

Why FANA-DAP Cannot Be Replaced by Structural Analogs


The three chemical features that define this compound—the 2,6‑diamino substitution on the purine, the 2′‑fluoro substituent, and the arabino stereochemistry—each independently modulate target recognition, metabolic stability, and hybridization thermodynamics; changing any single element produces a molecule with fundamentally different performance. Fludarabine (F‑ara‑A) and clofarabine carry only a single 6‑amino group (or 6‑amino plus 2‑chloro), so they form two hydrogen bonds with complementary pyrimidines rather than the three afforded by 2,6‑diaminopurine [1]. The ribo‑configured 2,6‑diaminopurine analogue (CAS 134444‑47‑6) adopts a different sugar pucker that reduces duplex thermal stability relative to the arabino‑fluoro compound [2]. Even FANA‑adenine phosphoramidite, which shares the same sugar modification, lacks the third inter‑strand hydrogen bond and consequently yields oligonucleotides with lower target affinity [3]. Generic substitution therefore risks altered enzyme inhibition kinetics, reduced antisense potency, or complete loss of the time‑dependent inactivation observed with the authentic compound.

Analog mismatch Fludarabine/clofarabine carry a single 6-amino group; they form two H-bonds rather than three, which may reduce target affinity and alter inhibition kinetics.
Sugar configuration The ribo-configured 2,6-diaminopurine analogue adopts a different sugar pucker, potentially lowering duplex stability relative to the arabino-fluoro compound.
Base modification FANA-adenine phosphoramidite lacks the third inter-strand hydrogen bond; oligonucleotides may exhibit reduced target affinity compared to DAP-containing sequences.

Quantitative Differentiation Evidence vs. Closest Analogs


Time-Dependent Enzyme Inhibition: dFDAP vs. dFAdo

Porter et al. demonstrated that dFDAP (the target compound) acts as a time‑dependent inhibitor of nucleoside 2‑deoxyribosyltransferase from Lactobacillus leichmannii, forming a rapidly reversible primary complex (Kd = 140 µM) that isomerizes to a tight secondary complex with a first‑order rate constant of 0.2 min⁻¹. In stark contrast, the 6‑amino‑9‑(2′‑deoxy‑2′‑fluoro‑β‑D‑arabinofuranosyl)‑9H‑purine analogue (dFAdo; the nucleoside form of fludarabine) was not an inhibitor but was instead identified as a product of enzyme reactivation when the dFDAP‑inhibited enzyme was treated with adenine [1]. The dFDAP‑inhibited enzyme recovered less than 5 % of its activity after one week at 5 °C, whereas treatment with 600 µM adenine restored over 70 % of the lost activity [1].

Enzyme inhibition
Head-to-head
dFDAP: Kd 140 µM, k 0.2 min⁻¹ (time-dependent inactivator) vs. dFAdo: no inhibition, identified as reactivation product
Supports covalent enzyme probe studies; dFAdo cannot substitute for mechanism-based inactivation.
L. leichmannii nucleoside 2-deoxyribosyltransferase; reactivation with adenine confirmed functional difference.
Enzyme inhibition Nucleoside 2-deoxyribosyltransferase Mechanism-based inactivation

Hybridization Thermodynamics: FANA-DAP vs. FANA-Adenine

Incorporation of 2,6‑diaminopurine into oligonucleotides replaces the adenine‑thymine base pair with a diaminopurine‑thymine pair that forms three inter‑strand hydrogen bonds instead of two. In the context of FANA backbones, this modification consistently increases the thermal denaturation midpoint (Tm) by approximately 1.5–3.0 °C per substitution relative to the corresponding FANA‑adenine oligonucleotide when hybridized to complementary DNA or RNA [1][2]. The effect is additive across multiple substitutions and is substantially larger than the Tm contribution of 2‑amino‑adenine in standard DNA backbones due to the pre‑organized North‑type sugar pucker of the FANA scaffold [2].

Duplex stability
Class-level
ΔTm ≈ +1.5 to +3.0 °C per FANA-DAP substitution vs. FANA-adenine (3 H-bonds vs. 2)
May support higher-affinity antisense design; context-dependent additive effect.
Exact Tm shift depends on sequence; class-level inference for A-form duplexes.
Antisense oligonucleotides Thermal denaturation Duplex stability

Nuclease Resistance: FANA-DAP vs. Unmodified DNA

The 2′‑fluoro substituent in the arabino configuration confers marked resistance to both endo‑ and exonucleases. Oligonucleotides fully substituted with 2′‑F‑ara‑nucleotides (including FANA‑DAP) exhibit serum half‑lives exceeding 24 h in cell‑culture media containing 10 % fetal bovine serum, whereas unmodified DNA oligonucleotides are degraded within minutes to hours under identical conditions [1]. The non‑fluorinated ara‑DAP (2,6‑diaminopurine arabinoside; CAS 34079‑68‑0), lacking the 2′‑fluoro group, does not confer the same degree of nuclease protection and shows substantially shorter oligonucleotide half‑life [1][2]. Importantly, the DAP base modification itself does not compromise the nuclease resistance imparted by the FANA backbone—the stabilization is purely a sugar‑driven property [1].

Serum half-life
Class-level
FANA-DAP oligonucleotides: t₁/₂ > 24 h vs. unmodified DNA ≤ 4 h (10% FBS, 37°C)
Supports nuclease-resistance screening; sugar-driven property independent of DAP base.
Non-fluorinated ara-DAP shows substantially shorter half-life; fluoro group essential.
Metabolic stability Serum half-life Exonuclease resistance

Phosphoramidite Availability vs. Clinical Nucleosides

FANA‑DAP is commercially supplied as a 5′‑O‑dimethoxytrityl‑3′‑O‑(2‑cyanoethyl‑N,N‑diisopropyl)phosphoramidite monomer that has been validated in automated solid‑phase oligonucleotide synthesis, achieving stepwise coupling yields consistently above 98 % when standard FANA elongation cycles (3‑min coupling with 5‑benzylthiotetrazole) are employed [1]. This is in contrast to fludarabine and clofarabine, which are not available as CE‑phosphoramidites suitable for oligonucleotide synthesis due to the absence of a free 5′‑hydroxyl protection scheme compatible with solid‑phase protocols in their commercial forms . Consequently, FANA‑DAP is the only compound within its immediate structural class that enables direct incorporation of a 2,6‑diaminopurine‑2′‑fluoro‑arabino motif into synthetic oligonucleotides.

Synthesis compatibility
Head-to-head
FANA-DAP CE-phosphoramidite: ≥98% coupling efficiency; fludarabine/clofarabine: no phosphoramidite available
Enables direct incorporation into synthetic oligonucleotides; only DAP phosphoramidite in its class.
Validated on automated synthesizer with standard FANA cycle.
Oligonucleotide synthesis Phosphoramidite chemistry Solid-phase synthesis compatibility

Covalent Adduct Stability and Reactivation Kinetics

The dFDAP‑inhibited nucleoside 2‑deoxyribosyltransferase is remarkably stable: after one week of storage at 5 °C, the inhibited enzyme recovered less than 5 % of its original catalytic activity, indicating that the covalent enzyme‑2′‑fluoro‑2′‑deoxyarabinosyl adduct is kinetically inert under these conditions [1]. In contrast, when the same inhibited enzyme was treated with 600 µM adenine, over 70 % of the lost activity was restored, and the reactivation product was identified as dFAdo (the fludarabine‑family nucleoside). This demonstrates that dFDAP and dFAdo are mechanistically linked but occupy opposite functional roles: dFDAP is a covalent inactivator; dFAdo is the leaving group upon active‑site nucleophile regeneration [1]. Stochastic enzyme reactivation (less than 5 % over 7 days) establishes a lower bound for the covalent adduct half‑life of approximately 140 days at 5 °C.

Covalent adduct stability
Head-to-head
Covalent enzyme-inhibitor adduct half-life > 140 d at 5°C;
Supports long-term crystallographic and mass-spec studies; dFAdo does not form stable covalent adduct.
Reactivation with 600 µM adenine yields dFAdo as the leaving group.
Enzyme reactivation Covalent inhibition Nucleoside 2-deoxyribosyltransferase

High-Value Application Scenarios Based on Evidence


Covalent Probe for Nucleoside Deoxyribosyltransferase

Investigators characterizing the catalytic mechanism of nucleoside 2‑deoxyribosyltransferase or screening for transition‑state analogues should select dFDAP over dFAdo. The compound forms a covalent ester linkage with the active‑site glutamate (Glu‑98), with a Kd of 140 µM for the initial recognition complex and an isomerization rate of 0.2 min⁻¹ [1]. The resulting covalent adduct exhibits less than 5 % spontaneous reactivation after one week at 5 °C, enabling crystallographic trapping, mass‑spectrometric peptide mapping, and long‑duration kinetic experiments that the fludarabine‑family nucleoside dFAdo cannot support [1].

High-Affinity FANA Antisense Oligonucleotides

Oligonucleotide chemists seeking to maximize target RNA affinity while retaining RNase H competence should procure the FANA‑DAP CE‑phosphoramidite rather than the standard FANA‑adenine phosphoramidite. Each DAP‑for‑adenine substitution adds approximately 1.5–3.0 °C to the duplex Tm when paired with complementary DNA or RNA [2][3]. This allows the design of shorter antisense sequences that maintain target binding, reduce synthesis costs, and improve cell‑penetration characteristics. The validated coupling efficiency (≥98 % per step) ensures that full‑length oligomers can be obtained without extensive HPLC purification [4].

Nuclease-Resistant Aptamers with Enhanced Folding

For SELEX‑derived aptamer sequences requiring prolonged serum stability, FANA‑DAP‑modified libraries offer a dual advantage: the 2′‑fluoro‑arabino backbone extends oligonucleotide half‑life beyond 24 h in 10 % serum [3], while the 2,6‑diaminopurine base strengthens G‑quadruplex and stem‑loop structures via additional inter‑strand hydrogen bonding. This combination is not achievable with unmodified DNA libraries or with FANA‑adenine‑only monomers, making FANA‑DAP a strategic procurement choice for aptamer stabilization projects [3].

Enzymatic Synthesis with FANA-DAP Triphosphate

Laboratories employing polymerase‑mediated FANA synthesis should use FANA‑DAP 5′‑triphosphate as the diaminopurine substrate rather than non‑fluorinated ara‑DAP triphosphate. The 2′‑fluoro group in the arabino configuration is essential for efficient elongation by evolved FANA polymerases, and the resulting full‑length products retain the serum half‑life advantage (>24 h) that the non‑fluorinated analogue lacks [3][4]. The 5′‑triphosphate derivative is commercially available alongside the phosphoramidite, enabling seamless transition from chemical to enzymatic synthesis workflows [4].

Application
Selection Property
Validation Focus
Nucleoside deoxyribosyltransferase mechanism studies
Covalent probe capability
Enzyme-adduct stability and reactivation profile
High-affinity FANA antisense oligonucleotide design
2,6-diaminopurine base pairing (3 H-bonds)
Thermal denaturation and target binding review
Nuclease-resistant aptamer development
2′-fluoro-arabino backbone stability
Serum half-life and structural folding assessment
Enzymatic FANA synthesis with triphosphate
Polymerase-compatible 2′-fluoro-arabino-DAP triphosphate
Elongation efficiency and product nuclease resistance
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